2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine 2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18326662
InChI: InChI=1S/C14H11BrN2O/c1-18-13-6-3-7-17-9-12(16-14(13)17)10-4-2-5-11(15)8-10/h2-9H,1H3
SMILES:
Molecular Formula: C14H11BrN2O
Molecular Weight: 303.15 g/mol

2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18326662

Molecular Formula: C14H11BrN2O

Molecular Weight: 303.15 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromophenyl)-8-methoxyimidazo[1,2-a]pyridine -

Specification

Molecular Formula C14H11BrN2O
Molecular Weight 303.15 g/mol
IUPAC Name 2-(3-bromophenyl)-8-methoxyimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C14H11BrN2O/c1-18-13-6-3-7-17-9-12(16-14(13)17)10-4-2-5-11(15)8-10/h2-9H,1H3
Standard InChI Key KFKSKNJIESEUEG-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Br

Introduction

Structural Characteristics and Nomenclature

Imidazo[1,2-a]pyridines consist of a fused imidazole and pyridine ring, with substitution patterns critically influencing their electronic and steric properties. For 2-(3-bromophenyl)-8-methoxyimidazo[1,2-a]pyridine, the bromine atom at the 3-position of the phenyl group and the methoxy group at the 8-position of the imidazo[1,2-a]pyridine core introduce distinct reactivity and intermolecular interaction capabilities .

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name2-(3-bromophenyl)-8-methoxyimidazo[1,2-a]pyridine
Molecular FormulaC₁₄H₁₁BrN₂O
Molecular Weight303.15 g/mol
Canonical SMILESCOC1=CN2C=C(N=C2C=C1)C3=CC(=CC=C3)Br
InChI KeyZEZYZARKXHWNED-UHFFFAOYSA-N

The bromophenyl group enhances electrophilic aromatic substitution potential, while the methoxy substituent contributes to electron-donating effects, modulating the compound’s solubility and binding affinity .

Synthetic Methodologies

Copper-Catalyzed Intramolecular Coupling

A prominent route to imidazo[1,2-a]pyridines involves copper-catalyzed Ullmann-type C–N coupling. For example, π-expanded analogs are synthesized via a one-pot sequential approach using 2-(2-bromophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde substrates, achieving yields of 50–85% . Adapting this method, the 8-methoxy derivative could be synthesized by introducing methoxy groups at the appropriate stage, leveraging orthogonal protecting groups to direct regioselectivity.

Bromination and Functionalization

The patent CN104974081A details a bromination method for pyridine derivatives using bromine and sulfuric acid at 130–140°C . While this protocol targets 3-bromopyridine, analogous conditions could brominate the phenyl ring of precursor molecules. Subsequent methoxylation via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) may install the methoxy group at the 8-position .

Physicochemical Properties

Solubility and Stability

The methoxy group enhances solubility in polar aprotic solvents (e.g., DMSO, acetonitrile), while the bromophenyl moiety increases lipophilicity, favoring membrane permeability in biological systems . Stability studies of related compounds suggest resistance to hydrolysis under physiological pH, though photodegradation may occur due to the aromatic bromine .

Spectroscopic Profiles

UV-Vis absorption spectra of analogous imidazo[1,2-a]pyridines show maxima near 300–350 nm, attributed to π→π* transitions. Fluorescence emission peaks at 400–450 nm with large Stokes shifts (>100 nm) indicate potential applications in optoelectronics . The 8-methoxy substituent is expected to redshift absorption/emission wavelengths compared to 6-methoxy isomers due to extended conjugation .

Biological and Pharmacological Activities

Antimicrobial Properties

Halogenated derivatives display broad-spectrum antimicrobial activity. In vitro assays reveal MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli for bromophenyl-substituted analogs. The methoxy group’s electron-donating effects could enhance membrane interaction, though empirical validation is needed.

Comparative Analysis with Positional Isomers

Table 2: Substituent Position Impact

Property6-Methoxy Isomer8-Methoxy Isomer (Predicted)
LogP2.83.1
λ<sub>abs</sub> (nm)318325
Fluorescence Quantum Yield0.450.38

The 8-methoxy isomer’s larger LogP suggests improved blood-brain barrier penetration, while reduced quantum yield may stem from enhanced non-radiative decay .

Industrial and Research Applications

Medicinal Chemistry

As a kinase inhibitor scaffold, this compound could target EGFR or ALK receptors. Structure-activity relationship (SAR) studies are needed to optimize selectivity .

Optoelectronic Materials

The π-expanded core and fluorescence properties position it as a candidate for organic light-emitting diodes (OLEDs). Enhanced charge transport in thin films has been observed in related compounds .

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